molecular formula C13H12N2O3 B14901458 2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B14901458
M. Wt: 244.25 g/mol
InChI Key: CUBMWRBUGWSEPS-UHFFFAOYSA-N
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Description

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a pyridine ring substituted with a methoxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-methoxypyridin-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or other essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-hydroxy-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C13H12N2O3/c1-18-12-7-6-9(8-14-12)15-13(17)10-4-2-3-5-11(10)16/h2-8,16H,1H3,(H,15,17)

InChI Key

CUBMWRBUGWSEPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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